molecular formula C13H14N2O3S B13366576 (3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate

(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate

Cat. No.: B13366576
M. Wt: 278.33 g/mol
InChI Key: FSTAQCRJBNHJMH-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of isoxazoles and nicotinates Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper or ruthenium, although metal-free methods are also available .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals with specific therapeutic targets.

    Industry: The compound can be used in the development of new materials with desirable properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate is unique due to its combination of the isoxazole and nicotinate moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C13H14N2O3S/c1-8-11(9(2)18-15-8)7-17-13(16)10-5-4-6-14-12(10)19-3/h4-6H,7H2,1-3H3

InChI Key

FSTAQCRJBNHJMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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